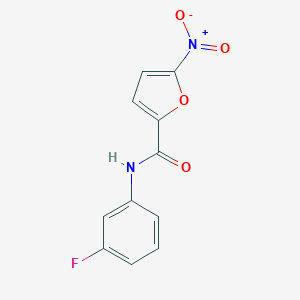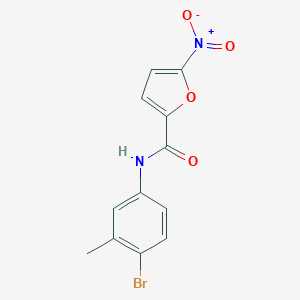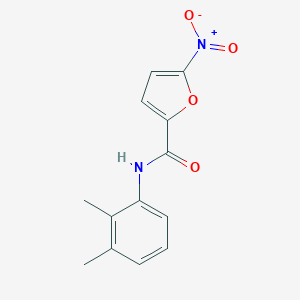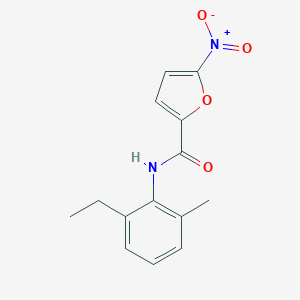![molecular formula C26H25N3O2 B251979 N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole-based compounds and has been found to have various biochemical and physiological effects.
科学研究应用
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC) and has been used to investigate the role of PKC in various cellular processes. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and has been used to study the role of ROS in various diseases. Additionally, this compound has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which in turn affects various cellular processes. This compound has also been found to inhibit the production of ROS, which are known to play a role in various diseases. Additionally, this compound has been shown to induce apoptosis in various cell types.
实验室实验的优点和局限性
One of the main advantages of using N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide in lab experiments is its specificity towards PKC inhibition. This allows researchers to investigate the role of PKC in various cellular processes. Additionally, this compound has been found to have low toxicity towards cells, which makes it a suitable tool for studying cellular processes. However, one of the limitations of using this compound is its solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
未来方向
There are several future directions for the use of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide in scientific research. One direction is to investigate the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, this compound can be used to study the effects of PKC inhibition on the immune system and inflammation. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Finally, this compound can be used as a tool to study the effects of ROS on various cellular processes.
合成方法
The synthesis method of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction between 1H-indole-2-carboxylic acid and diphenylacetyl chloride in the presence of triethylamine. The product obtained is then treated with propylamine to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
分子式 |
C26H25N3O2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(23-18-21-14-7-8-15-22(21)29-23)27-16-9-17-28-26(31)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-15,18,24,29H,9,16-17H2,(H,27,30)(H,28,31) |
InChI 键 |
UBUISKRSFGNAJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)


![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)


